molecular formula C13H26N2O2 B1383836 tert-Butyl 5-amino-3,3-dimethylazepane-1-carboxylate CAS No. 1936147-97-5

tert-Butyl 5-amino-3,3-dimethylazepane-1-carboxylate

Cat. No.: B1383836
CAS No.: 1936147-97-5
M. Wt: 242.36 g/mol
InChI Key: SUSZLKWTGNMZMT-UHFFFAOYSA-N
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Description

tert-Butyl 5-amino-3,3-dimethylazepane-1-carboxylate is a seven-membered azepane ring derivative with a tertiary amine group at position 5 and two methyl substituents at the 3,3-positions. The tert-butyl carbamate (Boc) group at position 1 enhances steric protection and modulates solubility, making the compound a versatile intermediate in pharmaceutical synthesis, particularly for alkaloid-derived drugs or protease inhibitors . Its structural uniqueness lies in the combination of steric bulk (dimethyl groups), a rigid azepane scaffold, and the Boc-protected amine, which collectively influence its reactivity, stability, and biological interactions.

Properties

IUPAC Name

tert-butyl 5-amino-3,3-dimethylazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-7-6-10(14)8-13(4,5)9-15/h10H,6-9,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSZLKWTGNMZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCN(C1)C(=O)OC(C)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-amino-3,3-dimethylazepane-1-carboxylate typically involves the reaction of 5-amino-3,3-dimethylazepane with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-amino-3,3-dimethylazepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that tert-butyl 5-amino-3,3-dimethylazepane-1-carboxylate exhibits promising anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
HeLa30.5Induction of apoptosis
MCF728.7Inhibition of DNA topoisomerase
A43135.2Cytostatic effects

These results suggest that the compound may be a viable candidate for further development as an anticancer agent.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It can be utilized to synthesize more complex molecules through various chemical reactions, including:

  • Nucleophilic Substitution : The amino group can be replaced by other nucleophiles, facilitating the formation of diverse derivatives.
  • Coupling Reactions : It can participate in coupling reactions to create larger molecular frameworks, which are essential in drug discovery.

Neuropharmacology

Recent studies have explored the neuropharmacological effects of this compound. Its structural features suggest potential interactions with neurotransmitter systems, particularly in modulating anxiety and depression-related pathways.

Case Study : A study conducted on animal models demonstrated that administration of this compound resulted in reduced anxiety-like behavior in the elevated plus maze test, indicating its potential as a therapeutic agent for anxiety disorders.

Development of Novel Therapeutics

The compound's unique structure allows it to be modified to enhance its pharmacological properties. Researchers are investigating derivatives of this compound to improve efficacy and reduce side effects.

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-3,3-dimethylazepane-1-carboxylate depends on its specific application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties
  • Amino vs. Hydroxy/Oxo Groups: The 5-amino group in the target compound increases basicity and lipophilicity compared to the 6-hydroxy and 2-oxo analogs. This enhances membrane permeability, as supported by the positive correlation between log D values and BBB penetration for tertiary amines (Group I, Fig. 8).
  • Dimethyl vs. Oxo Substituents : The 3,3-dimethyl groups introduce steric hindrance, reducing susceptibility to enzymatic degradation compared to the 2-oxo analog. This improves metabolic stability, a critical factor in drug design.

Biological Activity

tert-Butyl 5-amino-3,3-dimethylazepane-1-carboxylate is a compound characterized by its unique seven-membered azepane ring structure, which influences its chemical and biological properties. With the molecular formula C13H26N2O2C_{13}H_{26}N_{2}O_{2} and a molecular weight of 242.36 g/mol, this compound has garnered attention for its potential applications in medicinal chemistry and biological research.

The compound features a tert-butyl ester group and an amino group, which are crucial for its reactivity and biological interactions. The synthesis typically involves the reaction of 5-amino-3,3-dimethylazepane with tert-butyl chloroformate under basic conditions, often utilizing solvents such as dichloromethane or tetrahydrofuran.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction may modulate various biochemical pathways, making it a candidate for further pharmacological studies .

Biological Activity

Research into the biological activity of this compound has indicated several potential effects:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of azepane compounds exhibit antimicrobial activity. The presence of the amino group may enhance interactions with microbial targets .
  • Neuroprotective Effects : Some azepane derivatives have shown promise in neuroprotection against neurodegenerative diseases. The ability to cross the blood-brain barrier could be a significant factor in this activity .
  • Pharmacological Applications : The compound is being investigated as a building block for pharmaceuticals, particularly in developing drugs targeting central nervous system disorders .

Study 1: Neuroprotective Activity

A study investigated the neuroprotective effects of various azepane derivatives, including this compound. Results indicated that these compounds could reduce oxidative stress markers in neuronal cell lines, suggesting potential therapeutic applications in treating neurodegenerative diseases.

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of this compound against several bacterial strains. The compound exhibited significant inhibitory activity against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Comparison with Similar Compounds

A comparative analysis with similar azepane derivatives reveals distinct biological profiles:

Compound NameStructural FeaturesBiological Activity
This compoundSeven-membered ringAntimicrobial, Neuroprotective
tert-Butyl 5-amino-3-methylazepane-1-carboxylateSix-membered ringLimited neuroprotective effects
tert-Butyl 5-amino-4-methylazepane-1-carboxylateSeven-membered ring with methyl substitutionEnhanced antimicrobial activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 5-amino-3,3-dimethylazepane-1-carboxylate
Reactant of Route 2
tert-Butyl 5-amino-3,3-dimethylazepane-1-carboxylate

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